

Comparative Docking Analysis of 4-Hydroxyindole-3-carboxaldehyde and Related Ligands

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Compound of Interest

Compound Name: 4-Hydroxyindole-3-carboxaldehyde

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This guide provides a comparative overview of in-silico docking studies performed on **4-Hydroxyindole-3-carboxaldehyde** and its related analogs. The aim is to offer researchers, scientists, and drug development professionals a consolidated resource of binding affinities and experimental methodologies to facilitate further research and development of indole-based compounds as potential therapeutic agents. The data presented is collated from various studies, and it is important to note that direct comparison of binding energies across different target proteins and docking software should be interpreted with caution.

Data Presentation: Comparative Docking Scores

The following table summarizes the binding affinities of various indole-3-carboxaldehyde derivatives against their respective biological targets as reported in the literature. This data provides insights into how different substitutions on the indole ring influence the binding efficacy to various proteins.

Ligand	Substituent at Position 4	Target Protein	Docking Software	Binding Energy (kcal/mol)	Reference
4-Nitro-indole-3-carboxaldehyde	-NO ₂	RAS	AutoDock	-7.12	Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent[1]
5-Bromo-N'-(4-hydroxybenzylidene)-1H-indole-2-carbohydrazide	-H (5-Bromo)	VEGFR Tyrosine Kinase	(Not Specified)	-7.78	Design, Synthesis, and Molecular Docking Studies of 5-Bromoindole-2-Carboxylic Acid Hydrazone Derivatives

Note: The binding energy for the 5-Bromoindole derivative is for a related but structurally different compound (indole-2-carbohydrazide derivative).

Experimental Protocols

The methodologies described below are based on standard practices reported in molecular docking studies of indole derivatives.

Molecular Docking with AutoDock

A common protocol for molecular docking using AutoDock, as described for 4-nitro-indole-3-carboxaldehyde, involves the following steps[1]:

- **Protein Preparation:** The three-dimensional crystal structure of the target protein (e.g., RAS) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Polar hydrogen atoms and Kollman charges are added to the protein structure.
- **Ligand Preparation:** The 3D structure of the ligand (e.g., 4-nitro-indole-3-carboxaldehyde) is generated and optimized to its lowest energy conformation.
- **Grid Box Definition:** A grid box is defined to encompass the active site of the target protein. For the docking of 4-nitro-indole-3-carboxaldehyde against RAS, a grid box with dimensions of 126 x 126 x 126 Å and a grid spacing of 0.80 Å was used. The grid center was set to x = 25.641, y = 54.645, and z = 67.224[1].
- **Docking Simulation:** The docking is performed using the Lamarckian Genetic Algorithm (LGA) in AutoDock. The program evaluates multiple conformations of the ligand within the defined active site and scores them based on the calculated binding energy.
- **Analysis of Results:** The resulting docked poses are clustered and ranked based on their binding energies. The pose with the lowest binding energy is typically considered the most favorable.

Molecular Docking with GOLD Suite

The GOLD (Genetic Optimization for Ligand Docking) suite is another widely used software for protein-ligand docking. A general workflow includes:

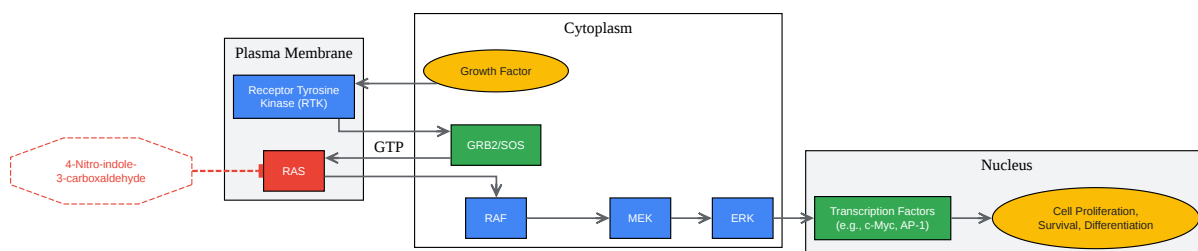
- **Input Preparation:** The 3D structures of the protein and ligands are prepared. This includes adding hydrogens, defining the binding site, and setting up ligand flexibility.

- Scoring Function Selection: GOLD offers several scoring functions, such as GoldScore, ChemScore, and ChemPLP, to evaluate the fitness of the docked poses.
- Genetic Algorithm Parameters: The genetic algorithm parameters, such as population size, number of generations, and selection pressure, are configured to control the thoroughness of the conformational search.
- Execution and Analysis: The docking simulation is run, and the results are analyzed to identify the best-scoring poses and their interactions with the protein active site.

Mandatory Visualization

RAS Signaling Pathway

The diagram below illustrates a simplified representation of the RAS signaling pathway, a critical pathway in cell proliferation and a target for anticancer drug development. The docking of 4-nitro-indole-3-carboxaldehyde to the RAS protein suggests a potential mechanism for inhibiting this pathway.



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Caption: Simplified RAS signaling pathway and the potential inhibitory action of an indole ligand.

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References

- 1. researchgate.net [researchgate.net]
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